2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid involves several steps. One common method includes the reaction of 3-hydroxynaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Chemical Reactions Analysis
2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Scientific Research Applications
2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential antibacterial properties and is used in the development of new antibiotics.
Medicine: It is investigated for its potential use in anticancer therapies.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid involves its interaction with specific molecular targets. It can inhibit the growth of bacteria by interfering with their cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid can be compared with other similar compounds such as:
2-(6-Hydroxynaphthalen-2-yl)acetic acid: This compound has similar structural features but differs in the position of the hydroxyl group.
Rhodanine-3-acetic acid derivatives: These compounds have shown potential antibacterial activity and are structurally related to this compound.
Properties
IUPAC Name |
2-(3-hydroxynaphthalen-2-yl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-10-5-8-3-1-2-4-9(8)6-11(10)16-7-12(14)15/h1-6,13H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGCFMROXXUWPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700719 |
Source
|
Record name | [(3-Hydroxynaphthalen-2-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72836-74-9 |
Source
|
Record name | [(3-Hydroxynaphthalen-2-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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